2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common approach involves:
Synthesis of the pyrimidine ring: This can be achieved through the reaction of ethyl acetoacetate with guanidine to form 5-ethylpyrimidine.
Formation of the piperidine ring: This can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling reactions: The pyrimidine and piperidine rings are then coupled using a suitable linker, such as a halogenated pyridine derivative, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile
- 2-{4-[(5-Propylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile
Uniqueness
2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-13-11-20-17(21-12-13)23-15-5-8-22(9-6-15)16-14(10-18)4-3-7-19-16/h3-4,7,11-12,15H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGUNZRECHYYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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